2-(Piperidin-4-yl)ethanamine
Overview
Description
2-(Piperidin-4-yl)ethanamine is an organic compound that features a piperidine ring attached to an ethanamine group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, again depending on the specific derivative and its target .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on the specific derivative and its target .
Action Environment
It’s known that environmental factors can significantly influence the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)ethanamine has been found to interact with several enzymes and proteins. For instance, it has been used in the synthesis of Schiff bases, which are known to inhibit pancreatic lipase . This suggests that this compound may play a role in lipid metabolism.
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with other biomolecules. As a component of Schiff bases, it has been associated with antioxidant activity and potential antimicrobial properties . These properties suggest that this compound may influence cell function by modulating oxidative stress and microbial activity.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role in the formation of Schiff bases. These compounds are known to inhibit pancreatic lipase, an enzyme crucial for the breakdown of dietary fats . This suggests that this compound may exert its effects at the molecular level by influencing lipid metabolism.
Temporal Effects in Laboratory Settings
Its stability and long-term effects on cellular function could be inferred from studies on Schiff bases, which have shown promising activity in in vitro studies .
Metabolic Pathways
Given its role in the formation of Schiff bases, it may be involved in pathways related to lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Piperidin-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 2-(piperidin-4-yl)acetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 4-piperidone with ethylamine, followed by hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of precursor compounds to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)ethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of neurotransmitter systems and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-yl)ethanamine
- 2-(Piperidin-2-yl)ethanamine
- N-Methyl-2-(piperidin-4-yl)ethanamine
Uniqueness
2-(Piperidin-4-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-piperidin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJBCMWIAPDWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363730 | |
Record name | 4-Piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76025-62-2 | |
Record name | 4-Piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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